molecular formula C8H15NO2 B13516886 methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate

methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate

Cat. No.: B13516886
M. Wt: 157.21 g/mol
InChI Key: MYLAORHZWOJMEJ-LURJTMIESA-N
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Description

Methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization, can yield the desired pyrrolidine derivative. The reaction conditions typically involve the use of a solvent such as methanol or ethanol, and a catalyst such as acetic acid or a Lewis acid like boron trifluoride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This approach allows for efficient and scalable synthesis with better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyrrolidine ring, leading to a wide range of derivatives .

Scientific Research Applications

Methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Medicine: Pyrrolidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

    Industry: The compound finds applications in the development of new materials, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound, pyrrolidine, is a simple five-membered nitrogen-containing heterocycle.

    N-Methylpyrrolidine: This compound has a methyl group attached to the nitrogen atom, making it more hydrophobic.

    4,4-Dimethylpyrrolidine: This compound has two methyl groups attached to the carbon atoms at the 4-position, similar to this compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylate group, which imparts distinct chemical and biological properties .

Biological Activity

Methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate is a chiral compound belonging to the pyrrolidine class of organic compounds. Its unique structural features, including a pyrrolidine ring with two methyl groups and a carboxylate group, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 2639370-88-8
  • Molecular Weight: 157.21 g/mol
  • Molecular Formula: C9_{9}H15_{15}NO2_{2}

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The compound's chirality allows it to fit into active sites of these targets, influencing their activity in various biological pathways:

  • Enzyme Modulation: The compound may act as a ligand for enzymes involved in metabolic pathways.
  • Receptor Binding: It can bind to receptors, potentially modulating signal transduction processes.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antiviral Activity: Preliminary studies suggest that this compound may exhibit antiviral properties, although specific viral targets and mechanisms remain to be fully elucidated.
  • Antitumor Effects: Some derivatives of pyrrolidine compounds have shown promise in inhibiting tumor cell growth, indicating potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralPotential activity against various viruses
AntitumorInhibition of tumor cell growth
Enzyme ModulationInteraction with metabolic enzymes

Case Study 1: Antiviral Properties

In a study investigating the antiviral properties of pyrrolidine derivatives, this compound was evaluated alongside other compounds. The results indicated that certain structural modifications could enhance antiviral efficacy against specific viral strains.

Case Study 2: Antitumor Activity

Another study focused on the antitumor effects of pyrrolidine derivatives. This compound was included in a series of compounds tested against various cancer cell lines. The findings highlighted its potential as a lead compound for further development in cancer therapeutics.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate

InChI

InChI=1S/C8H15NO2/c1-8(2)5-9-4-6(8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

MYLAORHZWOJMEJ-LURJTMIESA-N

Isomeric SMILES

CC1(CNC[C@H]1C(=O)OC)C

Canonical SMILES

CC1(CNCC1C(=O)OC)C

Origin of Product

United States

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